molecular formula C20H30O8 B14417869 Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate CAS No. 83156-41-6

Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate

Cat. No.: B14417869
CAS No.: 83156-41-6
M. Wt: 398.4 g/mol
InChI Key: JAIHTRMVYRKSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate is an organic compound with the molecular formula C18H26O6. It is a derivative of benzene-1,4-dicarboxylic acid, where the carboxyl groups are esterified with 2,2-bis(hydroxymethyl)butyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2,2-bis(hydroxymethyl)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. In polymer chemistry, it acts as a building block for the formation of polymer chains through esterification and polycondensation reactions. In biological systems, it may interact with cellular components to facilitate drug delivery or enhance the properties of biomedical devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate is unique due to its specific structural features, which impart distinct mechanical and thermal properties to the materials it is used in. Its multiple hydroxyl groups also provide opportunities for further functionalization and modification, making it a versatile compound in various applications .

Properties

CAS No.

83156-41-6

Molecular Formula

C20H30O8

Molecular Weight

398.4 g/mol

IUPAC Name

bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H30O8/c1-3-19(9-21,10-22)13-27-17(25)15-5-7-16(8-6-15)18(26)28-14-20(4-2,11-23)12-24/h5-8,21-24H,3-4,9-14H2,1-2H3

InChI Key

JAIHTRMVYRKSER-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.